4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde
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Overview
Description
4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom, a methyl group, and an oxan-2-yl group. This compound is of interest due to its unique structure, which allows for diverse applications in scientific research, including drug synthesis, catalyst development, and material science advancements.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent such as DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carboxylic acid
Reduction: 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-methanol
Substitution: Various substituted pyrazoles depending on the nucleophile used
Scientific Research Applications
4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which may influence its biological activity . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde
- 4-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde
Uniqueness
4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde is unique due to the presence of both the bromine atom and the oxan-2-yl group on the pyrazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-7-10(11)8(6-14)13(12-7)9-4-2-3-5-15-9/h6,9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENKRBNIUBVSGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C=O)C2CCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742939 |
Source
|
Record name | 4-Bromo-3-methyl-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-52-0 |
Source
|
Record name | 4-Bromo-3-methyl-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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